1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]-
Description
The compound “1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R,2S(S*)]-” is a stereoisomeric 1,3-propanediol derivative featuring a phenyl group at position 1 and a substituted amino group at position 2.
Properties
CAS No. |
155321-96-3 |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(1S,2R)-2-[[(2R)-1-phenoxypropan-2-yl]amino]-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C18H23NO3/c1-14(13-22-16-10-6-3-7-11-16)19-17(12-20)18(21)15-8-4-2-5-9-15/h2-11,14,17-21H,12-13H2,1H3/t14-,17-,18+/m1/s1 |
InChI Key |
DQAFKLGCFBLEOM-OLMNPRSZSA-N |
Isomeric SMILES |
C[C@H](COC1=CC=CC=C1)N[C@H](CO)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(CO)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- involves multiple steps, typically starting with the preparation of the core 1,3-propanediol structure. The synthetic routes often include:
Step 1: Formation of the 1,3-propanediol backbone through a condensation reaction.
Step 2: Introduction of the phenyl and phenoxyethyl groups via nucleophilic substitution reactions.
Step 3: Final assembly of the compound through amination reactions under controlled conditions.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides .
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- The target compound’s phenoxyethylamino group introduces bulkier and more lipophilic character compared to analogs with simpler amino groups .
Physicochemical Properties
Key Findings :
- The target compound’s higher molar mass and phenoxyethyl group suggest reduced aqueous solubility compared to analogs in –3.
- The methylthio analog () exhibits a well-defined melting point (151–154°C), indicating crystalline stability, while nitro derivatives () may have lower thermal stability due to nitro group reactivity .
Biological Activity
1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- (CAS Number: 155321-96-3) is a compound with significant biological relevance. Its molecular formula is C18H23NO3, and it has a molecular weight of 301.38 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and as a biochemical tool due to its structural characteristics and biological activities.
Chemical Structure
The compound features a unique structure that includes a phenyl group and an amino group, which may contribute to its biological activity. The stereochemistry is specified as [1R*,2S*(S*)], indicating chiral centers that can influence its interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests various potential mechanisms of action:
- Antioxidant Properties : Preliminary studies indicate that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
- Neuroprotective Effects : Some derivatives of related compounds have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
- Antimicrobial Activity : There is evidence that certain phenoxyethylamine derivatives possess antimicrobial properties, suggesting that this compound may also exhibit similar effects against specific pathogens.
Case Studies
-
In Vitro Studies :
- A study exploring the synthesis and biological evaluation of similar compounds demonstrated that modifications in the phenyl and amino groups significantly affected their activity against bacterial strains.
- Table 1 summarizes the antimicrobial activity observed in related compounds, indicating potential efficacy for further investigation into 1,3-Propanediol derivatives.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 32 µg/mL Compound B S. aureus 16 µg/mL 1,3-Propanediol Derivative P. aeruginosa TBD -
Mechanistic Studies :
- Research on the metabolic pathways involving related compounds has indicated that they may influence cellular signaling pathways linked to apoptosis and cell survival.
Enzyme Interaction
Studies have shown that the compound's structure allows it to interact with specific enzymes involved in metabolic processes. For instance, the inhibition of certain dehydrogenases has been noted in preliminary assays, suggesting a potential role in metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
